molecular formula C12H24N2 B13948458 (2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine

(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine

Cat. No.: B13948458
M. Wt: 196.33 g/mol
InChI Key: MTRSSSOUHUMTJW-UHFFFAOYSA-N
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Description

(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine is a spirocyclic amine compound that has garnered interest in various fields of scientific research due to its unique structural properties. The spirocyclic framework imparts rigidity and three-dimensionality, which can influence the compound’s biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine typically involves the formation of the spirocyclic core followed by the introduction of the amine functionality. One common synthetic route starts with the cyclization of a suitable precursor, such as a tetrahydropyran derivative, with an appropriate amine source under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and real-time monitoring can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often in ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine or pyridine.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can enhance the compound’s affinity and selectivity for its targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl)methanamine
  • (8-Methyl-2-oxa-8-azaspiro[4.5]dec-3-yl)methanamine
  • (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine

Uniqueness

(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the spirocyclic core also contributes to its unique three-dimensional structure, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

(2-ethyl-2-azaspiro[4.5]decan-8-yl)methanamine

InChI

InChI=1S/C12H24N2/c1-2-14-8-7-12(10-14)5-3-11(9-13)4-6-12/h11H,2-10,13H2,1H3

InChI Key

MTRSSSOUHUMTJW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CCC(CC2)CN

Origin of Product

United States

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